2-Bromobutyryl bromide
Overview
Description
Synthesis Analysis
The synthesis of 2-bromobutyryl bromide and related compounds involves controlled reactions under specific conditions to achieve desired substitution and functionalization. For instance, the synthesis of bromoisobutyryl esterified starch demonstrated the impact of synthesis parameters such as reactant ratios, catalyst amounts, temperature, and time on the product's properties, highlighting the precision required in synthetic procedures (Li et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-bromobutyryl bromide derivatives has been elucidated through various spectroscopic techniques, including NMR and FT-IR, alongside high-resolution mass spectrometry and single crystal X-ray diffraction. These methods provide insights into the compound's configuration, crucial for understanding its reactivity and application in synthesis processes (Kulai & Mallet-Ladeira, 2016).
Scientific Research Applications
1. Environmental Monitoring
- Detection of Hydrazine : 2-Bromobutyryl bromide has been used in the synthesis of a fluorescent probe for detecting hydrazine in biological and water samples. This probe, with a 4-bromobutyryl moiety as the recognition site, can specifically sense hydrazine via a cyclization cleavage reaction, providing a tool for environmental monitoring and ecological protection (Zhu et al., 2019).
2. Chemical Synthesis
- Synthesis of Hyperbranched Polymers : In the preparation of hyperbranched polymers, 2-Bromobutyryl bromide is utilized in surface-initiated atom transfer radical polymerization. For instance, it has been used to graft hyperbranched poly(2-((bromobutyryl)oxy)ethyl acrylate) onto mesoporous silica nanoparticles, indicating potential applications in biomedicine and biotechnology (Li et al., 2010).
3. Material Science
- Development of Functionalized Nanoparticles : In material science, 2-Bromobutyryl bromide has been employed to modify the surface of mesoporous silica nanoparticles. This modification enables further polymerization processes, paving the way for creating advanced materials with potential applications in various fields (Li et al., 2010).
4. Textile Industry
- Surface Modification of Cotton Fabric : 2-Bromobutyryl bromide has been used for the surface-initiated atom transfer radical polymerization on cotton fabric in water. This treatment enhances the antibacterial properties of the cotton, showing promise for producing functional textiles (Xing et al., 2013).
Safety And Hazards
2-Bromobutyryl bromide is considered hazardous. It causes severe skin burns and eye damage, and it is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-bromobutanoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDBXNYWNUHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948952 | |
Record name | 2-Bromobutanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobutyryl bromide | |
CAS RN |
26074-52-2 | |
Record name | 2-Bromobutanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26074-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobutyryl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026074522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromobutanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobutyryl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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